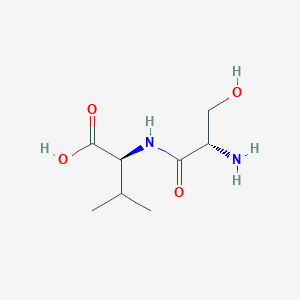

Ser-Val

CAS No.: 51782-06-0

Cat. No.: VC2210445

Molecular Formula: C8H16N2O4

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51782-06-0 |

|---|---|

| Molecular Formula | C8H16N2O4 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C8H16N2O4/c1-4(2)6(8(13)14)10-7(12)5(9)3-11/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |

| Standard InChI Key | ILVGMCVCQBJPSH-WDSKDSINSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

| SMILES | CC(C)C(C(=O)O)NC(=O)C(CO)N |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CO)N |

Introduction

Chemical Identity and Nomenclature

Ser-Val is a dipeptide formed through the condensation reaction between the amino acids serine and valine. It is officially identified as (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid in IUPAC nomenclature . The compound is registered with CAS number 51782-06-0 and is recognized by several synonyms in scientific literature:

Common Names and Identifiers

Ser-Val is known by multiple designations in scientific research and chemical databases:

-

L-seryl-L-valine (formal name)

-

H-Ser-Val-OH (indicating free amino and carboxyl termini)

-

Serylvaline

-

Serinylvaline

-

SV dipeptide

-

S-V Dipeptide

Database Identifiers

The compound is cataloged in various chemical and biochemical databases with unique identifiers:

-

PubChem CID: 7020159

-

ChEBI ID: CHEBI:74823

-

DSSTox Substance ID: DTXSID50427223

-

HMDB ID: HMDB0029052

Physical and Chemical Properties

Ser-Val exhibits distinctive physical and chemical properties that influence its behavior in biological systems and laboratory settings.

Basic Properties

The fundamental physical and chemical characteristics of Ser-Val are outlined in Table 1:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16N2O4 | |

| Molecular Weight | 204.22 g/mol | |

| Exact Mass | 204.11100700 Da | |

| XLogP3 | -4.8 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 5 |

Solubility and Partition Characteristics

Ser-Val demonstrates high water solubility as indicated by its negative XLogP3 value of -4.8 . This hydrophilic nature is consistent with the presence of the polar hydroxyl group from serine and the multiple peptide bonds that can form hydrogen bonds with water molecules. The compound's solubility profile makes it suitable for various aqueous-based biological and pharmaceutical applications.

Stability and Reactivity

As a dipeptide, Ser-Val contains reactive groups including a primary amine at the N-terminus, a carboxylic acid at the C-terminus, and a hydroxyl group from the serine residue. These functional groups contribute to the compound's chemical versatility, enabling it to participate in various biochemical reactions and interactions within biological systems .

Structural Characteristics

The specific three-dimensional arrangement of atoms in Ser-Val contributes significantly to its biological function and chemical behavior.

Primary Structure

Ser-Val consists of two amino acids connected through a peptide bond: serine at the N-terminus and valine at the C-terminus. The primary structure can be represented as:

H₂N-CH(CH₂OH)-CO-NH-CH(CH(CH₃)₂)-COOH

This sequence establishes the foundation for the compound's more complex structural arrangements .

Three-Dimensional Configuration

Ser-Val possesses specific stereochemistry that is critical to its biological function. Both amino acid components maintain the L-configuration, which is the predominant form found in natural proteins. This stereochemical arrangement is denoted in the compound's formal name, L-seryl-L-valine .

The three-dimensional structure features:

-

A hydroxyl side chain from serine that can form hydrogen bonds

-

A hydrophobic isopropyl side chain from valine

-

A peptide backbone with defined dihedral angles

-

Specific chiral centers at the alpha carbon of each amino acid residue

Crystal Structure

Crystal structure analysis of Ser-Val has been documented, with data available through the Cambridge Crystallographic Data Centre (CCDC) under number 248157 . The crystalline arrangement provides insight into the preferred conformation of the dipeptide in solid state and the intermolecular interactions that stabilize this arrangement.

Biological Significance

As a dipeptide composed of naturally occurring amino acids, Ser-Val has important biological functions and significance.

Metabolic Relevance

Ser-Val is recognized in the Human Metabolome Database (HMDB ID: HMDB0029052), indicating its presence as a metabolite in human biological systems . The dipeptide may result from protein degradation processes or serve as an intermediate in various metabolic pathways.

Structure-Function Relationships

The unique structural features of Ser-Val contribute to its biological activity:

-

The hydroxyl group of serine can participate in hydrogen bonding and potential phosphorylation sites

-

The hydrophobic side chain of valine may facilitate interactions with non-polar regions of proteins or cellular membranes

-

The peptide bond provides structural rigidity and can engage in hydrogen bonding networks

Research Applications

The unique properties of Ser-Val make it valuable for various research applications.

Use as a Reference Standard

Ser-Val serves as an important reference standard in analytical chemistry, particularly in methods focused on:

-

Peptide identification and sequencing

-

Chromatographic analysis of biological samples

-

Mass spectrometric studies of peptide fragmentation patterns

-

Development of separation techniques for complex peptide mixtures

Model Compound for Peptide Studies

As a simple dipeptide, Ser-Val functions as a useful model compound for fundamental studies of:

-

Peptide bond formation and hydrolysis

-

Hydrogen bonding networks in peptides

-

Conformational preferences of amino acid residues in short peptides

-

Interactions between peptide functional groups and various solvents or surfaces

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed to identify and quantify Ser-Val in complex mixtures.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used for Ser-Val analysis, often coupled with:

-

Reversed-phase columns for separation

-

UV detection at wavelengths around 210-220 nm (peptide bond absorption)

-

Mass spectrometric detection for enhanced specificity and sensitivity

Spectroscopic Identification

Spectroscopic techniques useful for Ser-Val characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared spectroscopy to identify characteristic peptide bond vibrations

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

Structural Confirmation

The structure of Ser-Val can be confirmed through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume